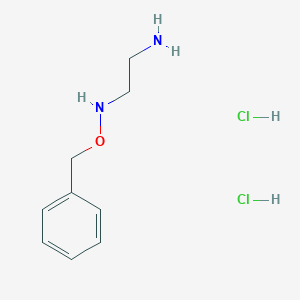

(2-Aminoethyl)(benzyloxy)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrochemical Synthesis

The electrochemical initiation of coupling reactions involving benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, is an area where compounds similar to "(2-Aminoethyl)(benzyloxy)amine dihydrochloride" can be applied. This process utilizes catalytic quantities of redox catalysts under constant current conditions, avoiding the use of excess chemical oxidants and reducing waste, which simplifies the workup and isolation process (Gao et al., 2014).

Metal-Free Amination

The metal-free amination of benzoxazoles is another significant application, where catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants are used under mild conditions to achieve high yields of 2-aminobenzoxazoles. This method suggests an in-situ iodination of the secondary amine as a mode of activation, showcasing a potential application area for "this compound" (Froehr et al., 2011).

Material Science and Polymer Chemistry

In the field of material science, amino-functional benzoxazine monomers, which could be derived from compounds like "this compound", are used to prepare primary amine-functional benzoxazines. These compounds have applications in developing novel materials with specific properties, such as amide-containing monomeric benzoxazines (Agag et al., 2010).

Corrosion Inhibition

Novel benzimidazole derivatives, which can be synthesized using compounds like "this compound", have been studied as corrosion inhibitors for mild steel in acidic media. These compounds prevent corrosion by adsorbing on the steel surface, forming insoluble complexes with ferrous species (Tang et al., 2013).

Green Chemistry and Catalysis

The synthesis of 2-aminobenzoxazoles using a reusable ionic liquid as a green catalyst represents an eco-friendly approach in organic synthesis. This method, which can potentially employ "this compound", offers a facile, efficient, and mild condition process for obtaining the desired products with good to excellent yields (Zhou et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors such as the trace amine-associated receptor 1 (taar1) . TAAR1 is a G protein-coupled receptor that is involved in neurological processes .

Mode of Action

For instance, similar compounds have been found to modulate the activity of their targets, either enhancing or inhibiting their function .

Pharmacokinetics

For instance, some compounds have been found to have excellent absorption, improved pharmacokinetics, and enhanced inhibition of their targets .

Result of Action

Similar compounds have been found to have significant effects on cellular behavior, influencing physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(benzyloxy)amine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

N'-phenylmethoxyethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-6-7-11-12-8-9-4-2-1-3-5-9;;/h1-5,11H,6-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUSEAZAXATRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B2841282.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)